REACTION_SMILES
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[CH3:1][N:2]([CH2:3][CH2:4][NH:5][c:6]1[cH:7][cH:8][cH:9][c:10]2[s:11][c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]3[c:18](=[O:20])[c:19]12)[CH3:21].[CH3:22][C:23]([OH:24])=[O:25].[Na+:27].[OH-:26].[OH2:28]>>[CH3:1][N:2]([CH2:3][CH2:4][NH:5][c:6]1[cH:7][cH:8][c:9]([CH2:23][OH:24])[c:10]2[s:11][c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]3[c:18](=[O:20])[c:19]12)[CH3:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCNc1cccc2sc3ccccc3c(=O)c12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CN(C)CCNc1ccc(CO)c2sc3ccccc3c(=O)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |